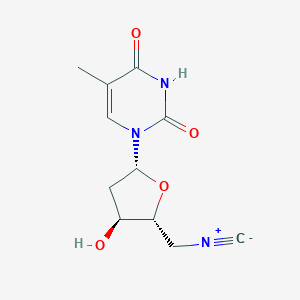
4'-(4-Nitrophenyl)-2,2':6',2''-terpyridine
Übersicht
Beschreibung
4-Nitrophenol is a phenolic compound that has a nitro group at the opposite position of the hydroxyl group on the benzene ring . It is used as a precursor for the preparation of phenetidine and acetophenetidine, indicators, and raw materials for fungicides .
Synthesis Analysis
The catalytic reduction of 4-nitrophenol (4-NP) has become a benchmark reaction to assess the activity of nanostructured materials . Thousands of researchers have explored their synthesized efficient catalytic nanostructured materials by performing the catalytic reduction of 4-NP .Molecular Structure Analysis
The molecular formula of 4-Nitrophenol is C6H5NO3 . Its structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
The catalytic reduction of 4-nitrophenol (4-NP) to 4-aminophenol (4-AP) with an excess of sodium borohydride is commonly used as a model reaction to assess the catalytic activity of metallic nanoparticles .Physical And Chemical Properties Analysis
4-Nitrophenol appears as colourless to pale yellow crystals . It has a molar mass of 139.110 g·mol −1 . The solubility in water is 10 g/L (15 °C), 11.6 g/L (20 °C), 16 g/L (25 °C) .Wissenschaftliche Forschungsanwendungen
Indirect Radiofluorination of Biomolecules
The compound is used in the preparation of 18 F-labelled acylation synthons in one step . This is a significant development in the field of molecular imaging, particularly in positron emission tomography (PET), which is a common molecular imaging technique .
2. Assays for Esterase and Lipase Activity 4’-(4-Nitrophenyl)-2,2’:6’,2’'-terpyridine is used as a substrate in assays for esterase and lipase activity . This is important in the study of enzymes and their roles in biological systems .
Reductive Cleavage of Methionine-containing Peptides
The compound is used with iodoacetic acid for the reductive cleavage of methionine-containing peptides . This is a crucial process in protein analysis and peptide mapping .
Methanolysis or Hydrolysis Activity
Inorganic complexes have been evaluated for their methanolysis or hydrolysis activity using 4’-(4-Nitrophenyl)-2,2’:6’,2’'-terpyridine . This is significant in the study of chemical reactions and catalysis .
Precursor in Medicinal Chemistry
The compound has been widely used as a precursor in medicinal chemistry, for example, in the fields of antidiabetic and antimigraine drugs , kinase inhibitors , reverse transcriptase inhibitors , and antibiotic , antifungal , and antimycobacterial agents .
Phosphate Diester Cleavage
4’-(4-Nitrophenyl)-2,2’:6’,2’'-terpyridine is used as a transition state analog for phosphate diester cleavage catalyzed by a small enzyme-like metal ion complex. This is important in the study of enzymatic reactions and their mechanisms.
Wirkmechanismus
Target of Action
It is known that nitrophenol-based compounds, such as 4-nitrophenol, are often used as intermediates in the synthesis of various pesticides, dyes, and pharmaceuticals . They are also used as substrates for various enzymes, including alkaline phosphatase and carbonic anhydrase .
Mode of Action
For instance, 4-nitrophenol is a product of the enzymatic cleavage of several synthetic substrates . It’s plausible that 4’-(4-Nitrophenyl)-2,2’:6’,2’'-terpyridine may interact with its targets in a similar manner.
Biochemical Pathways
For example, 4-nitrophenol can be reduced to 4-aminophenol, which is an intermediate in the synthesis of paracetamol .
Pharmacokinetics
For instance, derivatives of p-nitrophenyl hydrazones were found to have excellent pharmacokinetic profiles, indicating good bioavailability .
Result of Action
For example, 4-nitrophenol is moderately toxic and can cause skin irritation .
Action Environment
The action of 4’-(4-Nitrophenyl)-2,2’:6’,2’'-terpyridine can be influenced by various environmental factors. For instance, the reduction of 4-nitrophenol was found to be significantly affected by the solvent used in the reaction . The presence of alcohols such as methanol, ethanol, or isopropanol led to a dramatic decrease in the reaction rate .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-(4-nitrophenyl)-2,6-dipyridin-2-ylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N4O2/c26-25(27)17-9-7-15(8-10-17)16-13-20(18-5-1-3-11-22-18)24-21(14-16)19-6-2-4-12-23-19/h1-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLAKPUZCHMXDSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC(=CC(=N2)C3=CC=CC=N3)C4=CC=C(C=C4)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the structure of 4'-(4-Nitrophenyl)-2,2':6',2''-terpyridine influence its coordination to metal ions like ruthenium(II)?
A1: 4'-(4-Nitrophenyl)-2,2':6',2''-terpyridine is a tridentate ligand, meaning it can bind to a metal ion through three nitrogen atoms [, ]. This tridentate nature allows it to form stable complexes with metal ions like ruthenium(II). The nitrophenyl group at the 4' position can influence the electronic properties of the terpyridine moiety, ultimately affecting the metal center's reactivity and electrochemical behavior [].
Q2: The provided research focuses on ruthenium(II) complexes. Can 4'-(4-Nitrophenyl)-2,2':6',2''-terpyridine form complexes with other metal ions?
A2: Yes, terpyridine ligands, including those with substituents like the nitrophenyl group in this case, are known to coordinate with a wide variety of transition metal ions beyond just ruthenium(II) []. The nitrophenyl substituent can influence the complex's stability and properties depending on the chosen metal ion.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethanone, 1-[4-(acetyloxy)-3-[(acetyloxy)methyl]phenyl]-](/img/structure/B141232.png)
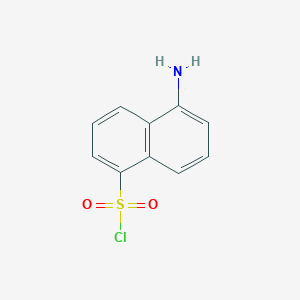
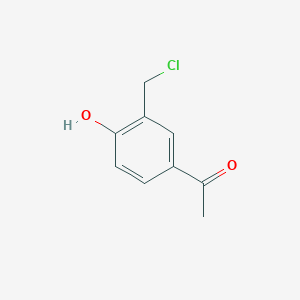

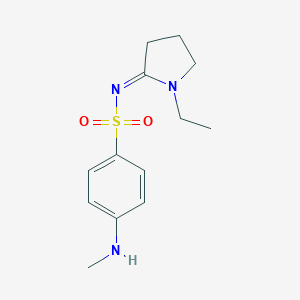


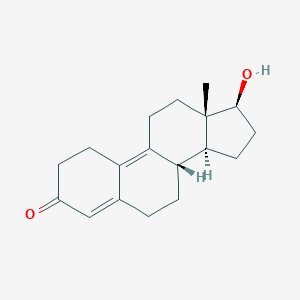


![N-{2-[Cyclopropyl(isopropyl)amino]ethyl}acetamide](/img/structure/B141255.png)
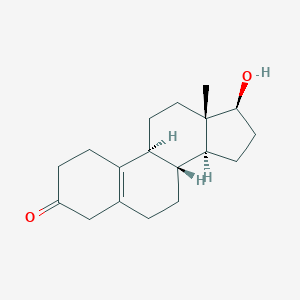
![[2-(Chloromethyl)phenyl]methanol](/img/structure/B141259.png)
